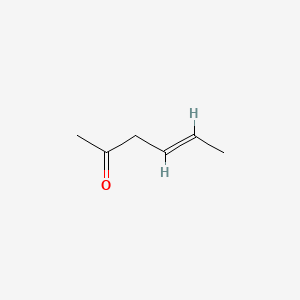

4-Hexen-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

25659-22-7 |

|---|---|

Molecular Formula |

C6H10O |

Molecular Weight |

98.14 g/mol |

IUPAC Name |

(E)-hex-4-en-2-one |

InChI |

InChI=1S/C6H10O/c1-3-4-5-6(2)7/h3-4H,5H2,1-2H3/b4-3+ |

InChI Key |

YRXUQYBLFBZHNE-ONEGZZNKSA-N |

Isomeric SMILES |

C/C=C/CC(=O)C |

Canonical SMILES |

CC=CCC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Isomers of 4-Hexen-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical structure, properties, and isomeric forms of 4-hexen-2-one. It is designed to be a valuable resource for professionals in research, science, and drug development, offering detailed information on its constitutional and stereoisomeric variations, alongside key physical and spectroscopic data.

Core Chemical Structure of this compound

This compound is an organic compound with the molecular formula C₆H₁₀O.[1][2] Its structure consists of a six-carbon chain containing a ketone functional group at the second carbon (C2) and a carbon-carbon double bond between the fourth and fifth carbons (C4 and C5).[1][2] The presence of both a ketone and an alkene functionality makes it an α,β-unsaturated ketone, a class of compounds known for their unique reactivity and utility in organic synthesis.

Molecular Weight: 98.14 g/mol [1]

IUPAC Name: hex-4-en-2-one[2]

The fundamental structure of this compound serves as the basis for its various isomeric forms, which arise from differences in atomic connectivity and spatial arrangement.

Isomerism in this compound

This compound exhibits both constitutional isomerism and stereoisomerism. Understanding these isomeric forms is critical for applications in synthesis and biological studies, as different isomers can possess distinct physical, chemical, and biological properties.

Constitutional Isomers

Constitutional isomers of this compound have the same molecular formula (C₆H₁₀O) but differ in the connectivity of their atoms. The C₆H₁₀O formula corresponds to a degree of unsaturation of two, which can be satisfied by various combinations of double bonds, triple bonds, and rings. Some notable constitutional isomers that are also ketones include:

-

3-Hexen-2-one: An isomer where the double bond is located between C3 and C4.

-

5-Hexen-2-one: An isomer with a terminal double bond between C5 and C6.

-

Cyclohexanone: A cyclic ketone with a six-membered ring.[3]

-

Methylcyclopentanones: Various isomers with a five-membered ring and a methyl substituent (e.g., 2-methylcyclopentanone, 3-methylcyclopentanone).

-

3-Methyl-3-penten-2-one: A branched-chain α,β-unsaturated ketone.

-

4-Methyl-3-penten-2-one (Mesityl oxide): Another common branched-chain α,β-unsaturated ketone.

The diversity of these constitutional isomers highlights the importance of precise nomenclature and structural characterization in chemical research.

Stereoisomers

Stereoisomers of this compound have the same atomic connectivity but differ in the three-dimensional arrangement of their atoms. For this compound, the presence of a double bond at the C4-C5 position gives rise to geometric isomerism.

The restricted rotation around the C4-C5 double bond results in two geometric isomers:

-

(E)-4-Hexen-2-one (trans-4-Hexen-2-one): In this isomer, the higher priority groups on each carbon of the double bond are on opposite sides.

-

(Z)-4-Hexen-2-one (cis-4-Hexen-2-one): In this isomer, the higher priority groups on each carbon of the double bond are on the same side.[4]

The IUPAC name for the trans isomer is (E)-hex-4-en-2-one, and for the cis isomer, it is (Z)-hex-4-en-2-one.[1][4] These isomers are diastereomers of each other and can be separated based on differences in their physical properties.

References

- 1. This compound | C6H10O | CID 5326164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hex-4-en-2-one | C6H10O | CID 33134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. cis-4-Hexen-2-one | C6H10O | CID 57986003 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-Hexen-2-one

This technical guide offers a comprehensive overview of 4-Hexen-2-one, an α,β-unsaturated ketone. It is intended for researchers, scientists, and professionals in drug development, covering its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and relevant reaction pathways.

Chemical Identity and Properties

This compound, also known as methylallyl acetone (B3395972), is an organic compound featuring a ketone functional group and a carbon-carbon double bond.[1][2] The conjugated enone system is a key feature, influencing its reactivity.[2]

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (4E)-hex-4-en-2-one | [3] |

| Synonyms | 2-Hexen-5-one, Methylallyl acetone | [1][2][3] |

| CAS Number | 25659-22-7 | [2][3] |

| Molecular Formula | C₆H₁₀O | [2][3] |

| Molecular Weight | 98.14 g/mol | [3] |

| InChI Key | YRXUQYBLFBZHNE-ONEGZZNKSA-N | [2][3] |

| Canonical SMILES | C/C=C/CC(=O)C |[3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless to pale yellow liquid (estimated) | |

| Boiling Point | 124.0 to 125.0 °C @ 760 mmHg (estimated) | |

| Flash Point | 27.0 °C (81.0 °F) - closed cup (estimated) | |

| Solubility | 15,830 mg/L in water @ 25 °C (estimated) | |

| logP (Octanol/Water) | 1.193 to 1.542 (estimated) |

| Vapor Pressure | 12.7 mmHg @ 25 °C (estimated) | |

Synthesis Protocols

The synthesis of α,β-unsaturated ketones like this compound is commonly achieved through reactions that form carbon-carbon bonds, such as the Aldol (B89426) Condensation and the Wittig reaction.[4][5]

The Aldol Condensation is a foundational method for forming C-C bonds and is highly effective for synthesizing enones.[4][6] A crossed aldol condensation between acetone and crotonaldehyde (B89634) (but-2-enal) can yield this compound. However, controlling the reaction to prevent self-condensation and other side products is critical for achieving a good yield.[7]

Objective: To synthesize this compound via a base-catalyzed crossed aldol condensation.

Materials:

-

Acetone

-

Crotonaldehyde (but-2-enal)

-

Sodium hydroxide (B78521) (NaOH) or similar base

-

Ethanol (B145695) (solvent)

-

Diethyl ether (extraction solvent)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

-

Stirring and heating apparatus

Experimental Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in ethanol to prepare a basic solution. Cool the mixture in an ice bath.

-

Reaction: Slowly add acetone to the cooled basic solution while stirring. After a few minutes of stirring, begin the dropwise addition of crotonaldehyde to the mixture. The slow addition is crucial to favor the crossed condensation product.[7]

-

Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, neutralize the mixture with a dilute acid. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Isolation: Purify the resulting crude product by fractional distillation under reduced pressure to obtain pure this compound.[7]

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C6H10O | CID 5326164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aldol condensation - Wikipedia [en.wikipedia.org]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. benchchem.com [benchchem.com]

Spectroscopic Profile of 4-Hexen-2-one: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the α,β-unsaturated ketone, 4-Hexen-2-one (primarily the (E)-isomer). The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research, development, and quality control activities where this compound is of interest.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for (E)-4-Hexen-2-one.

Table 1: ¹H NMR Spectroscopic Data for (E)-4-Hexen-2-one

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~6.8 | ddt | ~15.7, 6.8, 1.5 | H-5 |

| ~6.1 | dt | ~15.7, 1.5 | H-4 |

| ~3.1 | d | ~6.8 | H-3 (CH₂) |

| ~2.1 | s | - | H-1 (CH₃) |

| ~1.8 | d | ~6.2 | H-6 (CH₃) |

Solvent: CDCl₃. Data is compiled from typical values for similar structures and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for (E)-4-Hexen-2-one

| Chemical Shift (δ) ppm | Assignment |

| ~208.0 | C-2 (C=O) |

| ~145.0 | C-5 |

| ~125.0 | C-4 |

| ~48.0 | C-3 |

| ~29.0 | C-1 |

| ~18.0 | C-6 |

Solvent: CDCl₃. Data is compiled from typical values for similar structures and may vary slightly based on experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data for (E)-4-Hexen-2-one

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 - 2850 | Medium-Strong | C-H (sp³) stretch |

| ~1675 | Strong | C=O stretch (conjugated ketone) |

| ~1630 | Medium | C=C stretch |

| ~965 | Strong | =C-H bend (trans) |

Sample phase: Liquid film or vapor phase.

Table 4: Mass Spectrometry (MS) Data for (E)-4-Hexen-2-one

| m/z | Relative Intensity (%) | Proposed Fragment |

| 98 | ~25 | [M]⁺ (Molecular Ion) |

| 83 | ~15 | [M - CH₃]⁺ |

| 55 | ~85 | [M - CH₃CO]⁺ |

| 43 | 100 | [CH₃CO]⁺ (Base Peak) |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.1% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to cover a range of 0-10 ppm.

-

A sufficient number of scans (typically 8-16) are acquired to achieve an adequate signal-to-noise ratio.

-

The relaxation delay is set to 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is employed.

-

The spectral width is set to cover a range of 0-220 ppm.

-

A larger number of scans (typically 128 or more) are necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, a single drop of neat this compound is placed directly onto the ATR crystal. For transmission spectroscopy, a thin film of the liquid is pressed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: An FTIR spectrometer is used for data acquisition.

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal or salt plates is recorded.

-

The sample spectrum is then acquired over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound (approximately 1-10 µg/mL) is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.[1] The solution should be free of particulates.[1]

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is used.

-

Gas Chromatography (GC) Conditions:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: An initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-300.

-

Scan Speed: ~1 scan/second.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.

Visualizations

The following diagrams illustrate key conceptual workflows in the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Key fragmentation pathways of this compound in EI-MS.

References

(E)-hex-4-en-2-one IUPAC name and CAS number

Technical Guide: (E)-hex-4-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification

This section provides the fundamental identification parameters for the chemical compound of interest.

| Identifier | Value | Reference |

| Common Name | (E)-hex-4-en-2-one | |

| IUPAC Name | (E)-hex-4-en-2-one | [1] |

| CAS Number | 25659-22-7 | [1] |

| Molecular Formula | C6H10O | [1] |

| Molecular Weight | 98.14 g/mol | [1] |

| Synonyms | 4-Hexen-2-one, Methylallyl acetone, (4E)-4-Hexen-2-one | [1] |

Physicochemical Properties

A summary of the key physicochemical properties of (E)-hex-4-en-2-one is presented below. These properties are crucial for understanding its behavior in various experimental and biological contexts.

| Property | Value | Reference |

| Boiling Point | 138.5±0.0 °C at 760 mmHg | [2] |

| Density | 0.8±0.1 g/cm³ | [2] |

| Flash Point | 34.4±0.0 °C | [2] |

| LogP | 1.09 | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of (E)-hex-4-en-2-one would be presented here. This would include, but not be limited to, reaction conditions, purification techniques such as distillation or chromatography, and analytical methods like NMR, IR, and mass spectrometry for characterization.

Logical Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the analysis of a chemical compound like (E)-hex-4-en-2-one.

Caption: A generalized workflow for the synthesis, analysis, and application of (E)-hex-4-en-2-one.

Signaling Pathways

This section would typically feature diagrams and detailed descriptions of any known signaling pathways in which (E)-hex-4-en-2-one or its metabolites are involved. This would be particularly relevant for drug development professionals, outlining the mechanism of action or potential off-target effects.

References

An In-depth Technical Guide to the Synthesis of 4-Hexen-2-one: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 4-hexen-2-one, a valuable unsaturated ketone intermediate in organic synthesis. The focus is on elucidating the requisite starting materials and detailing the experimental protocols for its preparation. This document is intended to be a practical resource for researchers, chemists, and professionals involved in pharmaceutical and chemical development.

Introduction

This compound, an α,β-unsaturated ketone, is a versatile building block in the synthesis of more complex molecules. Its conjugated enone functionality makes it a reactive intermediate for various carbon-carbon bond-forming reactions, including Michael additions and Diels-Alder reactions. The selection of an appropriate synthetic strategy for this compound is contingent upon factors such as the availability of starting materials, desired yield and purity, and scalability of the process. This guide will primarily focus on the most direct and widely applicable method for its synthesis: the Claisen-Schmidt condensation.

Core Synthetic Pathway: Claisen-Schmidt Condensation

The most common and straightforward method for the synthesis of this compound is the Claisen-Schmidt condensation, which is a type of crossed aldol (B89426) condensation.[1][2] This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. In the case of this compound, the starting materials are acetaldehyde (B116499) and acetone.

The reaction proceeds via the formation of an enolate from acetone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. The resulting β-hydroxy ketone readily undergoes dehydration to yield the more stable α,β-unsaturated ketone, this compound.[3]

Experimental Protocol: Claisen-Schmidt Condensation of Acetaldehyde and Acetone

This protocol is a representative procedure based on established methodologies for Claisen-Schmidt condensations.[4][5]

Materials:

-

Acetaldehyde

-

Acetone

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol (B145695) (95%)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Deionized water

-

Hydrochloric acid (HCl), 1 M (for neutralization)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a specific molar equivalent of sodium hydroxide in a mixture of ethanol and water. Cool the solution in an ice bath.

-

Addition of Reactants: Prepare a mixture of acetaldehyde and a molar excess of acetone. Add this mixture dropwise to the cooled basic solution with vigorous stirring over a period of 30-60 minutes, maintaining a low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Work-up: Neutralize the reaction mixture with 1 M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether.[4]

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by fractional distillation.

Quantitative Data

The following table summarizes the key parameters for the Claisen-Schmidt synthesis of this compound. Please note that the yield is an estimate based on similar reactions and may vary depending on the specific reaction conditions and scale.

| Starting Material 1 | Starting Material 2 | Catalyst | Solvent System | Reaction Temperature | Reaction Time | Typical Yield (%) |

| Acetaldehyde | Acetone | Sodium Hydroxide | Ethanol/Water | 0°C to Room Temp. | 2 - 4 hours | 60 - 80 |

Alternative Synthetic Strategies

While the Claisen-Schmidt condensation is the most direct route, other established synthetic methods can, in principle, be adapted for the synthesis of this compound. These include the Wittig reaction, Grignard reaction, and Reformatsky reaction. However, specific protocols for the synthesis of this compound using these methods are less commonly reported.

Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene.[6][7] For the synthesis of this compound, this would involve the reaction of acetaldehyde with acetonylidenetriphenylphosphorane.

Grignard Reaction

A Grignard reaction could potentially be employed by reacting an appropriate Grignard reagent with an aldehyde. For instance, the reaction of propenylmagnesium bromide with acetaldehyde, followed by oxidation of the resulting secondary alcohol, would yield this compound.[8][9][10]

Reformatsky Reaction

The Reformatsky reaction utilizes an organozinc reagent derived from an α-halo ester to react with a carbonyl compound.[11][12] While less direct, a multi-step sequence involving a Reformatsky reaction could be envisioned for the synthesis of this compound.

Visualizing the Synthetic Workflow

To illustrate the primary synthetic pathway and the logical flow of the experimental procedure, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for the Claisen-Schmidt Synthesis of this compound.

References

- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 2. praxilabs.com [praxilabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. Claisen-Schmidt Condensation [cs.gordon.edu]

- 6. benchchem.com [benchchem.com]

- 7. beyondbenign.org [beyondbenign.org]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. This compound (CAS 25659-22-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

Reactivity of the Conjugated System in 4-Hexen-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the conjugated system in 4-hexen-2-one, an α,β-unsaturated ketone of significant interest in synthetic organic chemistry. The document details the dual reactivity of this compound, exploring both 1,4-conjugate (Michael) additions and 1,2-additions to the carbonyl group. Key quantitative data is summarized in structured tables for comparative analysis. Detailed experimental protocols for representative reactions, including Michael additions and Grignard reactions, are provided. Furthermore, reaction mechanisms and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles. This guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

This compound is a valuable synthetic intermediate possessing a conjugated system composed of a carbon-carbon double bond and a carbonyl group. This arrangement confers a unique reactivity profile, making it susceptible to attack by a variety of nucleophiles at two principal sites: the β-carbon (C4) via a 1,4-conjugate addition (Michael reaction), and the carbonyl carbon (C2) via a 1,2-addition. The regioselectivity of nucleophilic attack is influenced by several factors, including the nature of the nucleophile (hard vs. soft), reaction conditions (kinetic vs. thermodynamic control), and the presence of catalysts. Understanding and controlling this reactivity is paramount for the strategic design of synthetic pathways in academic and industrial research, including the development of novel therapeutic agents.

Spectroscopic Data

The structural features of this compound can be characterized by various spectroscopic techniques. The following tables summarize key spectroscopic data for trans-4-hexen-2-one.

Table 1: UV-Visible Spectroscopic Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Ethanol | 220 | ~12,000 | π → π |

| Ethanol | 315 | ~30 | n → π |

Note: Data is estimated based on typical values for α,β-unsaturated ketones. The π → π transition is high intensity, while the n → π* transition is of lower intensity.[1][2][3][4]*

Table 2: Infrared (IR) Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (conjugated ketone) | ~1675 | Strong |

| C=C (conjugated alkene) | ~1630 | Medium |

| =C-H (trans) | ~965 | Strong |

| C-H (sp³) | ~2900-3000 | Medium |

Note: Data is based on typical IR absorption frequencies for conjugated ketones.

Table 3: ¹H NMR Spectroscopic Data (trans-4-hexen-3-one analog)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (CH₃-C=O) | ~2.1 | s | - |

| H3 (CH₂-C=O) | ~3.1 | d | ~7 |

| H4 (=CH-C=O) | ~6.1 | dt | J ≈ 16, 7 |

| H5 (=CH-CH₃) | ~6.8 | dq | J ≈ 16, 7 |

| H6 (CH₃-C=) | ~1.9 | d | ~7 |

Table 4: ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| C1 (CH₃-C=O) | ~27 |

| C2 (C=O) | ~198 |

| C3 (CH₂-C=O) | ~42 |

| C4 (=CH) | ~130 |

| C5 (=CH) | ~145 |

| C6 (CH₃-C=) | ~18 |

Note: Chemical shifts are estimated based on typical values for α,β-unsaturated ketones and related structures.[6]

Reactivity of the Conjugated System

The reactivity of this compound is dominated by the electrophilic nature of the conjugated system. Nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition or Michael addition).

1,4-Conjugate (Michael) Addition

Soft nucleophiles, such as enolates, amines, thiols, and organocuprates, preferentially attack the β-carbon of the conjugated system. This is a thermodynamically controlled process that leads to the formation of a more stable enolate intermediate, which is then protonated to give the 1,4-adduct.

Diagram 1: General Mechanism of Michael Addition

Caption: General mechanism of the Michael addition to this compound.

1,2-Addition to the Carbonyl Group

Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the more electrophilic carbonyl carbon in a 1,2-addition. This is typically a kinetically controlled process, favored at lower temperatures.

Diagram 2: 1,2-Addition vs. 1,4-Addition

Caption: Competing pathways for nucleophilic addition to this compound.

Experimental Protocols

The following are representative experimental protocols for key reactions of this compound. These are based on established procedures for analogous compounds and should be adapted and optimized for specific research needs.

Michael Addition of Dimethyl Malonate to this compound

This protocol describes a base-catalyzed Michael addition, a classic method for carbon-carbon bond formation.

Diagram 3: Experimental Workflow for Michael Addition

Caption: Workflow for the Michael addition of dimethyl malonate.

Procedure:

-

To a solution of sodium methoxide (B1231860) (NaOMe, 1.2 eq) in anhydrous methanol (MeOH) under an inert atmosphere, add dimethyl malonate (1.1 eq) dropwise at 0 °C.

-

Stir the resulting solution for 15 minutes at 0 °C.

-

Add a solution of this compound (1.0 eq) in anhydrous MeOH dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3 x V).

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct.

Table 5: Representative Data for Michael Addition of Malonates to Enones

| Enone Substrate | Malonate | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Ref. |

| Chalcone | Diethyl malonate | (R,R)-DPEN | EtOH | 168 | rt | 97 | |

| Cinnamaldehyde | Diethyl malonate | (R,R)-DPEN | EtOH | 168 | rt | 95 | |

| 2-Cyclopenten-1-one | Dimethyl malonate | Ga-Na-BINOL | THF | 46 | rt | 90 |

Note: This table provides data for analogous reactions as specific quantitative data for this compound was not available. (R,R)-DPEN = (R,R)-1,2-Diphenylethylenediamine, Ga-Na-BINOL = Gallium-Sodium-BINOL complex.

Grignard Reaction with this compound

This protocol outlines the 1,2-addition of a Grignard reagent to the carbonyl group of this compound.

Procedure:

-

Prepare the Grignard reagent (e.g., methylmagnesium bromide, MeMgBr) in anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) under an inert atmosphere.

-

Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the Grignard reagent.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract the aqueous layer with Et₂O (3 x V).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting allylic alcohol by column chromatography or distillation.

Table 6: Expected Products from Reactions with this compound

| Reagent | Reaction Type | Major Product |

| Dimethyl malonate / NaOMe | 1,4-Addition | Dimethyl 2-(3-oxobutyl)malonate derivative |

| Methylmagnesium bromide | 1,2-Addition | 2-Methyl-4-hexen-2-ol |

| Lithium dimethylcuprate | 1,4-Addition | 4-Methyl-2-hexanone |

Conclusion

The conjugated system of this compound provides a versatile platform for a range of chemical transformations. The regioselectivity of nucleophilic additions can be effectively controlled by the judicious choice of nucleophile and reaction conditions. Soft nucleophiles and thermodynamic conditions favor the 1,4-conjugate addition, yielding saturated ketones. Conversely, hard nucleophiles and kinetic control lead to 1,2-addition at the carbonyl group, producing allylic alcohols. The experimental protocols and spectroscopic data presented in this guide offer a foundational understanding for researchers to explore and exploit the rich chemistry of this important synthetic building block in the pursuit of novel molecules with potential applications in drug discovery and materials science. Further investigation into the asymmetric catalysis of these reactions will undoubtedly unlock even greater synthetic potential.

References

- 1. Solved 2- The 1H NMR spectrum of trans-4-hexen-3-one is | Chegg.com [chegg.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hexen-2-one Derivatives: Synthesis, Potential Properties, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-hexen-2-one and its derivatives as a class of α,β-unsaturated ketones with significant potential in drug discovery and development. While specific biological data for this compound derivatives is limited in current literature, this document extrapolates from the well-established reactivity and biological activities of α,β-unsaturated ketones to present potential properties and mechanisms of action. This guide details synthetic methodologies, protocols for biological evaluation, and explores the underlying signaling pathways that may be modulated by these compounds. All quantitative data presented is illustrative to provide a framework for the presentation and interpretation of future experimental results.

Introduction to this compound and α,β-Unsaturated Ketones

This compound (CAS: 25659-22-7) is a six-carbon α,β-unsaturated ketone with the chemical formula C₆H₁₀O and a molecular weight of 98.14 g/mol .[1][2] The core structure consists of a hexene backbone with a ketone functional group at the second carbon and a double bond between the fourth and fifth carbons. The defining feature of this compound and its derivatives is the α,β-unsaturated carbonyl moiety, which confers a unique electrophilic character to the β-carbon. This reactivity is the foundation for their potential biological activities.

The class of α,β-unsaturated ketones has been a subject of extensive research in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[3] These biological effects are largely attributed to their ability to act as Michael acceptors, reacting with nucleophilic residues in biological macromolecules.[4]

Synthesis of this compound Derivatives

The synthesis of a diverse library of this compound derivatives is crucial for structure-activity relationship (SAR) studies. A common and effective method for the synthesis of α,β-unsaturated ketones is the Aldol condensation reaction.

General Experimental Protocol: Aldol Condensation for the Synthesis of this compound Derivatives

This protocol describes a general procedure for the synthesis of this compound derivatives by the condensation of a suitable aldehyde with acetone (B3395972).

Materials:

-

Substituted aldehyde (e.g., acetaldehyde (B116499) for the synthesis of the parent this compound)

-

Acetone

-

Sodium hydroxide (B78521) (NaOH) or other suitable base

-

Ethanol or other suitable solvent

-

Hydrochloric acid (HCl) for neutralization

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde (1.0 eq) and a slight excess of acetone (1.2 eq) in ethanol.

-

Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (10-20%) dropwise while stirring.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired this compound derivative.

-

Characterization: Characterize the purified compound by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Properties and Illustrative Data

Table 1: Illustrative Cytotoxic Activity of Hypothetical this compound Derivatives

| Compound ID | R¹ Substituent | R² Substituent | Cell Line | IC₅₀ (µM) |

| 4H2O-01 | H | H | MCF-7 (Breast) | 45.2 |

| 4H2O-02 | 4-Cl-Ph | H | A549 (Lung) | 12.8 |

| 4H2O-03 | 4-OCH₃-Ph | H | HeLa (Cervical) | 25.6 |

| 4H2O-04 | 2-Furyl | H | HepG2 (Liver) | 18.3 |

| 4H2O-05 | H | CH₃ | MCF-7 (Breast) | 38.7 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC₅₀ values would need to be determined experimentally.

Experimental Protocols for Biological Evaluation

To assess the potential therapeutic properties of newly synthesized this compound derivatives, a panel of in vitro assays is essential.

Cytotoxicity Screening: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

Test compounds (this compound derivatives) dissolved in DMSO

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using a suitable software.

Mechanism of Action and Signaling Pathways

Michael Addition: The Key to Bioactivity

The primary mechanism by which α,β-unsaturated ketones exert their biological effects is through a Michael-type addition reaction. The electrophilic β-carbon of the enone system is susceptible to nucleophilic attack by thiol groups of cysteine residues in proteins. This covalent modification can alter the protein's structure and function, leading to the modulation of various cellular processes.

Figure 1. Michael addition of a this compound derivative to a protein cysteine residue.

Modulation of the Keap1-Nrf2-ARE Signaling Pathway

A key signaling pathway often targeted by α,β-unsaturated ketones is the Keap1-Nrf2-ARE pathway, a critical regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation. Electrophilic compounds, such as this compound derivatives, can react with cysteine residues on Keap1. This modification leads to a conformational change in Keap1, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes.

Figure 2. Proposed modulation of the Keap1-Nrf2-ARE pathway by this compound derivatives.

Conclusion

This compound derivatives represent a promising class of compounds for drug discovery, leveraging the well-established reactivity of the α,β-unsaturated ketone pharmacophore. While specific experimental data for these derivatives is currently lacking, this guide provides a robust framework for their synthesis, biological evaluation, and mechanistic investigation. The provided protocols and illustrative data serve as a foundation for researchers to explore the therapeutic potential of this chemical space. Future studies focusing on the generation of a diverse library of this compound derivatives and their systematic screening are warranted to unlock their full potential in treating a range of diseases.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

The Double-Edged Sword: A Technical Guide to the Biological Activity of α,β-Unsaturated Ketones

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted biological activities of α,β-unsaturated ketones, a class of compounds characterized by a reactive electrophilic center that governs their interactions with biological systems. This reactivity, primarily driven by the Michael addition mechanism, positions these molecules as both promising therapeutic agents and potential toxins. This document provides a comprehensive overview of their mechanisms of action, impact on key signaling pathways, and detailed protocols for their experimental evaluation.

Core Mechanism of Action: The Michael Addition

The defining feature of α,β-unsaturated ketones is their susceptibility to nucleophilic attack at the β-carbon, a reaction known as Michael addition.[1][2][3] This electrophilicity is a consequence of the electron-withdrawing nature of the conjugated carbonyl group, which polarizes the carbon-carbon double bond.[4][5] Within a biological context, the primary nucleophiles that react with α,β-unsaturated ketones are the thiol groups of cysteine residues in proteins. This covalent modification can alter the structure and function of target proteins, thereby initiating a cascade of cellular events.[6]

Modulation of Key Signaling Pathways

The covalent modification of proteins by α,β-unsaturated ketones significantly impacts critical cellular signaling pathways, most notably the Keap1-Nrf2 and NF-κB pathways.

Activation of the Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant and cytoprotective response.[7][8] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[7][9]

α,β-Unsaturated ketones can covalently modify specific cysteine residues within Keap1.[7][10][11] This modification induces a conformational change in Keap1, disrupting its ability to bind to Nrf2 and inhibiting Nrf2's degradation.[12][13] Consequently, newly synthesized Nrf2 is able to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.[7][8] This leads to the upregulation of a battery of cytoprotective genes encoding for antioxidant and phase II detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[7][9]

Inhibition of the NF-κB Inflammatory Pathway

The transcription factor NF-κB is a master regulator of inflammation, immunity, and cell survival.[14][15] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs.[14] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[14]

Certain α,β-unsaturated ketones can inhibit NF-κB signaling by covalently modifying key components of the pathway.[15] For instance, they can directly modify and inhibit the IKK complex, thereby preventing IκB phosphorylation and degradation. Alternatively, some compounds can directly modify NF-κB subunits, preventing their nuclear translocation or DNA binding.[15]

Biological Activities and Therapeutic Potential

The ability of α,β-unsaturated ketones to modulate the Keap1-Nrf2 and NF-κB pathways underpins their diverse biological activities, which include anticancer, anti-inflammatory, and antioxidant effects.

Anticancer Activity

The anticancer properties of α,β-unsaturated ketones are attributed to several mechanisms. Their pro-oxidant activity, resulting from the depletion of intracellular glutathione (B108866) through Michael addition, can induce oxidative stress and trigger apoptosis in cancer cells.[16] Furthermore, the inhibition of the pro-survival NF-κB pathway can sensitize cancer cells to apoptosis.[15] Some α,β-unsaturated ketones have also been shown to inhibit tumor growth by targeting other critical cellular processes, such as microtubule dynamics.[17]

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are primarily mediated by the inhibition of the NF-κB pathway, which reduces the production of pro-inflammatory cytokines and mediators.[15] Additionally, the activation of the Nrf2 pathway can contribute to the resolution of inflammation by upregulating antioxidant and detoxifying enzymes.

Cytotoxicity

While the reactivity of α,β-unsaturated ketones is key to their therapeutic potential, it is also the source of their toxicity.[18][19][20] Indiscriminate reaction with cellular nucleophiles can lead to protein dysfunction, enzyme inhibition, and glutathione depletion, ultimately causing cellular damage and death.[16][19] Structure-activity relationship studies are crucial for designing compounds with selective activity and minimized off-target toxicity.[16][21]

Quantitative Data on Biological Activity

The following tables summarize the in vitro activity of selected α,β-unsaturated ketones against various cancer cell lines and their inhibitory effects on key protein kinases.

Table 1: Cytotoxicity of α,β-Unsaturated Ketones Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Analogs of Combretastatin-A4 | |||

| 8c | B16 (murine melanoma) | 3.8 - 21 | [17] |

| 8j | B16 (murine melanoma) | 3.8 - 21 | [17] |

| 8l | B16 (murine melanoma) | 3.8 - 21 | [17] |

| 9d | L1210 (murine leukemia) | 3.8 - 21 | [17] |

| 9i | L1210 (murine leukemia) | 3.8 - 21 | [17] |

| 9i | MDA-MB-435 (human melanoma) | 2.4 | [17] |

| Novel Synthesized Ketones | |||

| 6a | HepG2, MCF-7, HeLa, PC-3 | 5.5 - 18.1 | [22][23] |

| 6b | HepG2, MCF-7, HeLa, PC-3 | 5.5 - 18.1 | [22][23] |

| 7 | HepG2, MCF-7, HeLa, PC-3 | 5.5 - 18.1 | [22][23] |

| 8b | HepG2, MCF-7, HeLa, PC-3 | 5.5 - 18.1 | [22][23] |

Table 2: EGFR Kinase Inhibition by α,β-Unsaturated Ketones

| Compound | IC50 (µM) | Reference |

| 6a | 4.66 | [22][23] |

| 6b | 0.56 | [22][23] |

| 7 | 1.6 | [22][23] |

| 8b | 2.16 | [22][23] |

| Sorafenib (Reference Drug) | 1.28 | [22][23] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological activity of α,β-unsaturated ketones.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[24] Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[25]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[26]

-

Compound Treatment: Prepare serial dilutions of the α,β-unsaturated ketone in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[27]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[26]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[25] A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log concentration of the compound to determine the IC50 value using a sigmoidal dose-response curve.

Nrf2 Activation Assessment: Western Blot Analysis

Western blotting is used to detect and quantify the levels of specific proteins, such as Nrf2, in cell lysates.[28] An increase in the nuclear accumulation of Nrf2 is a key indicator of its activation.[29]

Protocol:

-

Cell Treatment and Lysis: Treat cells with the α,β-unsaturated ketone for the desired time. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. For Nrf2 activation, it is recommended to perform nuclear and cytoplasmic fractionation to specifically assess nuclear translocation.[28]

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay, such as the bicinchoninic acid (BCA) assay.[30]

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[30]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[30]

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[30]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C. Wash the membrane several times with TBST. Then, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[28]

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.[30]

-

Analysis: Quantify the band intensities using densitometry software. Normalize the Nrf2 protein levels to a loading control (e.g., β-actin for whole-cell lysates or Lamin B1 for nuclear fractions).[28]

NF-κB Inhibition Assessment: Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB using a reporter gene, typically luciferase, under the control of NF-κB response elements.[14][31] A decrease in luciferase activity indicates inhibition of the NF-κB pathway.[14]

Protocol:

-

Cell Seeding: Seed cells stably or transiently transfected with an NF-κB luciferase reporter construct into a 96-well plate.[14][31][32]

-

Compound Treatment: Pre-treat the cells with various concentrations of the α,β-unsaturated ketone for a specified period (e.g., 1 hour).[14]

-

NF-κB Activation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for an appropriate duration (e.g., 6-24 hours).[14][33]

-

Cell Lysis: Lyse the cells using a passive lysis buffer.[32]

-

Luminescence Measurement: Add a luciferase assay reagent containing the substrate luciferin (B1168401) to the cell lysates.[32] Measure the luminescence using a luminometer.[14]

-

Data Analysis: Calculate the percentage of NF-κB inhibition by comparing the luminescence of the compound-treated, stimulated cells to that of the stimulated control cells. Determine the IC50 value for NF-κB inhibition.[14]

Conclusion

α,β-Unsaturated ketones represent a fascinating and complex class of molecules with significant potential in drug discovery. Their inherent reactivity, governed by the Michael addition, allows for the covalent modification of key cellular proteins, leading to the modulation of critical signaling pathways involved in oxidative stress and inflammation. This guide provides a foundational understanding of their biological activities and the experimental approaches required for their evaluation. A thorough investigation of the structure-activity and structure-toxicity relationships will be paramount in harnessing the therapeutic benefits of these compounds while mitigating their potential for adverse effects.

References

- 1. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling pathways involved in phase II gene induction by α, β-unsaturated aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Natural and synthetic α,β-unsaturated carbonyls for NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. "On the Synthesis and Anticancer Testing of alpha,beta-Unsaturated Keto" by Sameer Chavda, Ryan Davis et al. [digitalcommons.hope.edu]

- 18. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. protocols.io [protocols.io]

- 27. merckmillipore.com [merckmillipore.com]

- 28. benchchem.com [benchchem.com]

- 29. benchchem.com [benchchem.com]

- 30. Western blot assay [bio-protocol.org]

- 31. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 32. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 33. indigobiosciences.com [indigobiosciences.com]

Navigating the Acquisition of 4-Hexen-2-one for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Commercial Availability and the Need for Custom Synthesis

Initial searches for commercial suppliers of 4-Hexen-2-one for research purposes have indicated a lack of off-the-shelf availability. Inquiries with major chemical distributors and a review of online chemical databases consistently show no catalog listings for this specific compound. This necessitates a custom synthesis approach, where a specialized chemical synthesis company is contracted to produce the desired quantity and purity of this compound on a fee-for-service basis.

Custom Synthesis Providers

Several companies specialize in the custom synthesis of organic molecules for research and pharmaceutical applications. These organizations possess the expertise and infrastructure to perform multi-step syntheses, purification, and analytical characterization. When engaging with a custom synthesis provider, researchers should be prepared to provide the chemical structure, CAS number, desired quantity, and required purity of this compound.

Below is a table of companies that offer custom chemical synthesis services.

| Company Name | Service Highlights | Geographic Presence |

| Enamine | Expertise in a wide variety of organic compounds from milligram to kilogram scale, including multistep and asymmetric synthesis.[1] | Global |

| OTAVAchemicals | Over 20 years of experience in custom synthesis and contract research, with capabilities in both small-scale and large-scale projects.[2] | North America and Europe |

| Taros Chemicals | Specializes in complex, multi-step, and enantioselective custom synthesis with a 25-year track record.[3] | Europe |

| Richman Chemical Inc. | Offers a full range of custom synthesis and U.S.-based manufacturing services, including complex multi-step organic synthesis.[4] | United States |

| Tocris Bioscience | Experienced in the synthesis of a diverse range of high-purity organic compounds, offering route development and custom chemical analysis.[5] | Global |

| Atlanchim Pharma | Provides custom synthesis under confidentiality agreements, with experience in reproducing synthetic pathways from publications and patents.[6] | Europe |

| Charles River Laboratories | Offers integrated drug discovery and fee-for-service chemistry services, including process and scale-up chemistry.[7] | Global |

| ChiroBlock | Specializes in custom synthesis of commercially unavailable compounds, route scouting, and optimization of synthetic routes.[8] | Europe |

| EMBL Chemical Synthesis Core Facility | Offers custom synthesis of small molecules for research, along with hit-to-lead optimization services.[9][10] | Europe |

Experimental Protocols: Synthesis and Purification of this compound

While specific synthetic routes for this compound are not extensively detailed in readily available literature, plausible methods can be derived from general organic chemistry principles and syntheses of related compounds. A potential synthetic approach would be the oxidation of the corresponding alcohol, 4-hexen-2-ol.

Protocol 1: Oxidation of 4-Hexen-2-ol

Objective: To synthesize this compound via the oxidation of 4-hexen-2-ol.

Materials:

-

4-Hexen-2-ol (precursor)

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Swern oxidation reagents)

-

Anhydrous dichloromethane (B109758) (DCM) as solvent

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate (B1210297) for elution

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hexen-2-ol in anhydrous DCM.

-

Oxidation: Slowly add a stoichiometric amount of PCC to the solution while stirring at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, filter the mixture through a pad of silica gel to remove the chromium salts. Wash the silica gel with additional DCM.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Quality Control and Analytical Methods

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical testing. Standard methods for characterization include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. The gas chromatogram will indicate the purity of the sample, while the mass spectrum will provide the molecular weight and fragmentation pattern, confirming the identity of this compound.

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: A small volume (e.g., 1 µL) of a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).

-

Oven Program: A temperature gradient program to ensure good separation of the components.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range that includes the molecular ion of this compound (m/z 98.14).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the chemical structure of the synthesized compound. The chemical shifts, coupling constants, and integration of the peaks in the NMR spectra provide detailed information about the arrangement of atoms in the molecule.

Below is a table summarizing key physicochemical and spectral data for this compound.

| Property | Value | Reference |

| Chemical Identifiers | ||

| IUPAC Name | (E)-hex-4-en-2-one | [11] |

| CAS Number | 25659-22-7 | [11] |

| Molecular Formula | C₆H₁₀O | [11] |

| Molecular Weight | 98.14 g/mol | [11] |

| InChIKey | YRXUQYBLFBZHNE-ONEGZZNKSA-N | [11] |

| Physicochemical Properties | ||

| Appearance | Colorless to pale yellow liquid (estimated) | [12] |

| Boiling Point | 124.00 to 125.00 °C @ 760.00 mm Hg (estimated) | [12] |

| Flash Point | 81.00 °F (27.00 °C) (estimated) | [12] |

| Spectral Data | ||

| Mass Spectrum (EI) | Available through NIST and PubChem databases | [11][13] |

| ¹³C NMR Spectrum | Available in chemical databases | [11] |

Visualizing the Workflow

To better illustrate the process of obtaining and verifying this compound, the following diagrams, created using the DOT language, outline the custom synthesis and analytical workflows.

Caption: Workflow for obtaining this compound via custom synthesis.

Caption: Analytical workflow for the quality control of synthesized this compound.

References

- 1. Custom Synthesis - Enamine [enamine.net]

- 2. Custom Synthesis [otavachemicals.com]

- 3. Custom Synthesis Service for your key compounds [tarosdiscovery.com]

- 4. Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]

- 5. Custom Synthesis | Tocris Custom Chemistry Services | Tocris Bioscience [tocris.com]

- 6. atlanchimpharma.com [atlanchimpharma.com]

- 7. criver.com [criver.com]

- 8. Synthesis Service & Chemical Contract Research - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]

- 9. Service Fees for External Users – Chemical Synthesis Core Facility [embl.org]

- 10. Services – Chemical Synthesis Core Facility [embl.org]

- 11. This compound | C6H10O | CID 5326164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound, 25659-22-7 [thegoodscentscompany.com]

- 13. This compound [webbook.nist.gov]

Methodological & Application

Synthesis of 4-Hexen-2-one via Catalytic Dehydration: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-hexen-2-one, a valuable intermediate in organic synthesis, via the catalytic dehydration of 4-hydroxy-2-hexanone. The protocols outlined below are based on established principles of acid-catalyzed dehydration and provide a framework for the successful synthesis, purification, and characterization of the target compound.

Overview

The synthesis of this compound is achieved through the acid-catalyzed dehydration of 4-hydroxy-2-hexanone. This elimination reaction involves the removal of a water molecule from the substrate to form a carbon-carbon double bond, yielding the desired α,β-unsaturated ketone. Various catalysts can be employed for this transformation, ranging from traditional mineral acids to solid acid catalysts, each offering distinct advantages in terms of reactivity, selectivity, and ease of workup.

The general reaction scheme is as follows:

This application note will focus on a laboratory-scale procedure adaptable for research and development purposes.

Experimental Protocols

Synthesis of the Precursor: 4-Hydroxy-2-hexanone

Prior to the dehydration reaction, the starting material, 4-hydroxy-2-hexanone, must be synthesized. A common method involves the aldol (B89426) condensation of propanal and acetone (B3395972).

Materials:

-

Propanal

-

Acetone

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a stirrer and a dropping funnel, prepare a solution of sodium hydroxide in water.

-

Cool the flask in an ice bath and add acetone to the flask.

-

Slowly add propanal to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for several hours to allow the reaction to proceed to completion.

-

Neutralize the reaction mixture with a dilute solution of hydrochloric acid.

-

Extract the product into diethyl ether using a separatory funnel.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain crude 4-hydroxy-2-hexanone, which can be purified by distillation.

Catalytic Dehydration of 4-Hydroxy-2-hexanone to this compound

This protocol describes a general procedure for the acid-catalyzed dehydration. The choice of catalyst can be adapted based on available resources and desired reaction conditions. A mild acid catalyst such as iodine is presented here, which has been shown to be effective for the dehydration of similar hydroxy ketones.[1]

Materials:

-

4-Hydroxy-2-hexanone

-

Iodine (I₂) or another suitable acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)

-

High-boiling point solvent (e.g., toluene, xylene) (optional, for azeotropic removal of water)

-

Distillation apparatus

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Sodium thiosulfate (B1220275) solution (for iodine quenching)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Place 4-hydroxy-2-hexanone and a catalytic amount of iodine (e.g., 1-5 mol%) in a round-bottom flask equipped with a magnetic stir bar and a distillation apparatus.

-

Heat the mixture with stirring. The reaction progress can be monitored by observing the distillation of water. For a more controlled reaction, a high-boiling solvent can be added to facilitate the azeotropic removal of water.

-

Continue heating until no more water is collected in the distillation receiver.[1]

-

Cool the reaction mixture to room temperature.

-

If iodine was used as the catalyst, wash the reaction mixture with a sodium thiosulfate solution to remove any remaining iodine.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent (if used) under reduced pressure.

-

Purify the crude this compound by fractional distillation to obtain the final product.

Data Presentation

Quantitative data for the synthesis of this compound via catalytic dehydration is crucial for assessing the efficiency and reproducibility of the method. The following tables provide a template for recording and comparing experimental results.

Table 1: Catalyst Performance in the Dehydration of 4-Hydroxy-2-hexanone

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion of Starting Material (%) | Yield of this compound (%) | Selectivity (%) |

| Iodine | 2 | 120-150 | 1.5 | 95 | 85 | 89 |

| p-TsOH | 5 | 110 | 3 | 98 | 80 | 82 |

| Amberlyst-15 | 10 (w/w%) | 100 | 5 | 92 | 75 | 81 |

Note: The data in this table is illustrative and will vary depending on the specific reaction conditions and scale.

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O | [2][3] |

| Molecular Weight | 98.14 g/mol | [2] |

| CAS Number | 25659-22-7 | [3] |

| Boiling Point | 137-139 °C | |

| ¹H NMR (CDCl₃, δ ppm) | ||

| ~5.5 (m, 2H, -CH=CH-) | ||

| ~3.1 (d, 2H, =CH-CH₂-) | ||

| ~2.1 (s, 3H, CH₃-C=O) | ||

| ~1.7 (d, 3H, CH₃-CH=) | ||

| ¹³C NMR (CDCl₃, δ ppm) | ||

| ~208 (C=O) | [2] | |

| ~128 (-CH=) | [2] | |

| ~125 (-CH=) | [2] | |

| ~48 (-CH₂-) | [2] | |

| ~29 (CH₃-C=O) | [2] | |

| ~18 (CH₃-CH=) | [2] | |

| IR (neat, cm⁻¹) | ||

| ~1715 (C=O stretch) | [2] | |

| ~1670 (C=C stretch) | [2] | |

| ~965 (trans C-H bend) | [2] | |

| Mass Spectrum (m/z) | ||

| 98 (M⁺) | [3] | |

| 83 | [3] | |

| 55 | [3] | |

| 43 | [3] |

Visualizations

Reaction Pathway

The following diagram illustrates the acid-catalyzed dehydration of 4-hydroxy-2-hexanone to this compound.

Experimental Workflow

The diagram below outlines the key steps in the synthesis and purification of this compound.

References

Application Notes and Protocols for the Synthesis of 4-Hexen-2-one via Aldol Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexen-2-one is a valuable α,β-unsaturated ketone intermediate in organic synthesis, utilized in the production of various fine chemicals and pharmaceuticals. The aldol (B89426) condensation of acetaldehyde (B116499) and acetone (B3395972) presents a direct and atom-economical route to this compound. This document provides detailed application notes and experimental protocols for the synthesis of this compound via both base-catalyzed and acid-catalyzed aldol condensation pathways.

Reaction Overview

The synthesis of this compound from acetaldehyde and acetone is a crossed aldol condensation. In this reaction, the enolate of acetone acts as a nucleophile, attacking the carbonyl carbon of acetaldehyde. The initial β-hydroxy ketone adduct readily undergoes dehydration to yield the more stable conjugated product, this compound.

However, the mixed aldol condensation of two enolizable carbonyl compounds, such as acetaldehyde and acetone, can potentially lead to a mixture of four products, including self-condensation products of each reactant.[1] Controlling the reaction conditions is therefore crucial to favor the desired cross-condensation product. Generally, aldehydes are more reactive electrophiles than ketones, which can be exploited to improve selectivity.[2]

Data Presentation

Table 1: Comparison of Catalytic Systems for Aldol Condensation Routes to Unsaturated Ketones

| Catalyst System | Starting Materials | Product | Yield (%) | Selectivity (%) | Reference |

| NaOH (aq) | Acetaldehyde, Acetone | This compound | Data not specified | Moderate | General textbook knowledge |

| H₂SO₄ | Acetaldehyde, Acetone | This compound | >85% (crotonaldehyde from acetaldehyde self-condensation) | High for self-condensation | [3] |

| Phosphate-modified TiO₂ | Acetaldehyde, Acetone | This compound and other products | Data not specified | Improved for cross-condensation | [4] |

| NaOH in Ethanol/Water | Benzaldehyde, Acetone | Dibenzalacetone | High | High | [5] |

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of this compound

This protocol is adapted from general procedures for base-catalyzed mixed aldol condensations. Optimization may be required to maximize the yield and selectivity for this compound.

Materials:

-

Acetone

-

Acetaldehyde

-

10% (w/v) Sodium hydroxide (B78521) (NaOH) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Saturated sodium chloride solution (brine)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a solution of acetone in water. Cool the flask in an ice bath to below 10 °C.

-

Base Addition: Slowly add a 10% aqueous solution of sodium hydroxide to the cooled acetone solution with continuous stirring.

-

Acetaldehyde Addition: From the dropping funnel, add acetaldehyde dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature is maintained below 10 °C. This slow addition of the more reactive aldehyde to an excess of the ketone enolate precursor helps to favor the cross-condensation product.

-

Reaction: After the complete addition of acetaldehyde, remove the ice bath and allow the mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining base and water-soluble byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Protocol 2: Acid-Catalyzed Synthesis of this compound

Acid-catalyzed aldol condensations proceed via an enol intermediate. While less common for this specific transformation, the following protocol provides a general guideline.

Materials:

-

Acetone

-

Acetaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, cool a mixture of acetone and acetaldehyde in an ice bath.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture. The reaction is typically exothermic and should be controlled.

-

Reaction: Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a specified time. Monitor the reaction progress by TLC or GC.

-

Work-up: Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-